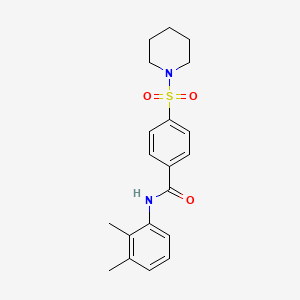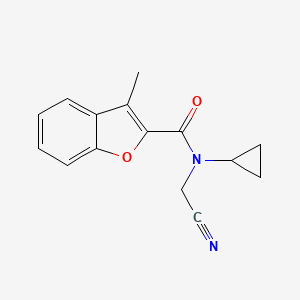![molecular formula C13H14N2 B2452939 5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 937644-43-4](/img/structure/B2452939.png)
5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline (DMQ) is a member of the pyrroloquinoline family of compounds that is gaining increasing attention in the scientific community due to its potential applications in both medicinal and industrial research. DMQ is a synthetic compound that has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5,7-Dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline, a heterocyclic compound, has been extensively studied for its synthetic and chemical properties. Research by Tanaka et al. (1972) focused on the synthesis of 1H-pyrrolo[2,3-b]quinolines and their chemical properties, derived from 2,3-dihydrofuro[3,2-c]quinolines or 3-(β-chloroethyl)-2,4-dichloroquinolines, highlighting the importance of this compound in organic synthesis (Tanaka et al., 1972).
Biological Activity and Applications
The biological activities of pyrrolo[2,3-b]quinoline derivatives have been a significant area of research. Ferlin et al. (2002) designed and synthesized Mannich bases of 3H-pyrrolo[3,2-f]quinoline as potential vasorelaxing agents, demonstrating the therapeutic potential of these compounds in cardiovascular diseases (Ferlin et al., 2002).
Combinatorial Synthesis
The combinatorial synthesis of pyrrolo[3,2-f]quinoline derivatives has been explored by Zhou et al. (2013), using a three-component reaction under catalyst-free conditions. This approach demonstrates the versatility and potential for large-scale synthesis of pyrroloquinoline derivatives (Zhou et al., 2013).
Medicinal Chemistry Applications
In medicinal chemistry, pyrrolo[2,3-b]quinoline derivatives have been synthesized for various pharmacological applications. For instance, Milbank et al. (2009) discussed the synthesis of bidentate transition metal complexes of 1-(chloromethyl)-5-hydroxy-3-(5,6,7-trimethoxyindol-2-ylcarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-f]quinoline as hypoxia-selective cytotoxins, highlighting their potential in targeted cancer therapy (Milbank et al., 2009).
Photophysical Properties
Research by Silva et al. (2021) on 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] demonstrated the photophysical properties of pyrroloquinoline derivatives. Their studies on cross-coupling reactions and photophysical properties reveal potential applications in materials science and photonics (Silva et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several types of tumors .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially slowing tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme properties
Result of Action
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer cells . It also significantly inhibits the migration and invasion of these cells . These results suggest that this compound could have potential therapeutic applications in cancer treatment .
Propiedades
IUPAC Name |
5,7-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-8-5-9(2)11-7-10-3-4-14-13(10)15-12(11)6-8/h5-7H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMWUJAKSDCVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C3CCNC3=NC2=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2452857.png)

![7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2452860.png)


![N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2452867.png)

![1H-1,3-Benzimidazole, 2-[(2-methylphenoxy)methyl]-1-(2-propynyl)-](/img/structure/B2452870.png)
![methyl 4-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2452871.png)
![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2452873.png)

